

Toxicological Profile of 1,2,3,4,6-Pentachloronaphthalene: A Technical Guide

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Compound of Interest

Compound Name: 1,2,3,4,6-Pentachloronaphthalene

Cat. No.: B1346990

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Disclaimer: Direct toxicological data for the specific isomer **1,2,3,4,6-pentachloronaphthalene** is limited in publicly available scientific literature. Therefore, this guide provides available physicochemical properties for this isomer and extrapolates a potential toxicological profile based on data from other pentachloronaphthalene (PCN) isomers and the general toxicological understanding of polychlorinated naphthalenes as a chemical class. This information is intended for researchers, scientists, and drug development professionals and should be interpreted with caution.

Introduction

Polychlorinated naphthalenes (PCNs) are a group of synthetic aromatic compounds that have seen use in various industrial applications, including dielectrics, lubricants, and flame retardants. Due to their persistent and bioaccumulative nature, PCNs are of environmental and toxicological concern. The toxicity of PCNs varies significantly with the degree and position of chlorine substitution on the naphthalene ring. This guide focuses on the available information and likely toxicological properties of the specific congener, **1,2,3,4,6-pentachloronaphthalene**.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **1,2,3,4,6-pentachloronaphthalene** is presented in Table 1. These properties influence its environmental fate and toxicokinetics.

Property	Value	Source
CAS Number	67922-26-3	US EPA[1]
Molecular Formula	C ₁₀ H ₃ Cl ₅	US EPA[1]
Molecular Weight	300.38 g/mol	US EPA[1]
Physical State	Solid, White to Off-White	ChemicalBook[2]
Boiling Point	373.7 ± 37.0 °C (Predicted)	ChemicalBook[2]
Density	1.638 ± 0.06 g/cm ³ (Predicted)	ChemicalBook[2]
Solubility	Chloroform (Slightly), Ethyl Acetate (Slightly), DCM	ChemicalBook[2]

Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion)

Specific toxicokinetic data for **1,2,3,4,6-pentachloronaphthalene** are not available. However, the toxicokinetic profile of PCNs is generally influenced by their lipophilicity, which increases with the degree of chlorination.

- Absorption: Based on studies of other PCNs, it is anticipated that **1,2,3,4,6-pentachloronaphthalene** would be readily absorbed through the gastrointestinal tract and to a lesser extent through the skin and lungs.
- Distribution: Following absorption, this lipophilic compound is expected to distribute to and accumulate in adipose tissue and the liver.
- Metabolism: The metabolism of PCNs is generally slow and occurs primarily in the liver, mediated by cytochrome P450 (CYP) enzymes. The primary metabolic pathways for less chlorinated naphthalenes involve hydroxylation to form chloronaphthols, which can then be conjugated with glucuronic acid or sulfate for excretion. Highly chlorinated naphthalenes, such as pentachloronaphthalenes, are more resistant to metabolism.
- Excretion: Excretion is expected to be slow, primarily occurring via feces, with a smaller contribution from urinary excretion of metabolites. The slow metabolism and excretion

contribute to the bioaccumulative potential of this compound.

Toxicological Profile

Acute Toxicity

No specific acute toxicity data (e.g., LD50) for **1,2,3,4,6-pentachloronaphthalene** were identified. For pentachloronaphthalenes as a class, acute exposure in humans has been associated with skin lesions (chloracne), headache, vertigo, and anorexia. In cases of severe exposure, liver damage (toxic hepatitis) with jaundice has been reported, which can progress to fatal hepatic necrosis.

Chronic Toxicity

Data on the chronic toxicity of **1,2,3,4,6-pentachloronaphthalene** are not available. Chronic exposure to mixtures of PCNs in occupational settings has been linked to severe liver damage. In animal studies, chronic exposure to other PCN congeners has resulted in a range of effects including body weight loss, liver damage, and thymic atrophy.

Carcinogenicity

There are no studies specifically evaluating the carcinogenicity of **1,2,3,4,6-pentachloronaphthalene**. The carcinogenicity of naphthalene has been demonstrated in animal studies, with chronic inhalation causing an increased incidence of respiratory tract tumors in rodents[3]. Given the structural similarity and the dioxin-like mechanism of action of some PCNs, a carcinogenic potential for **1,2,3,4,6-pentachloronaphthalene** cannot be ruled out and would require experimental evaluation.

Genotoxicity

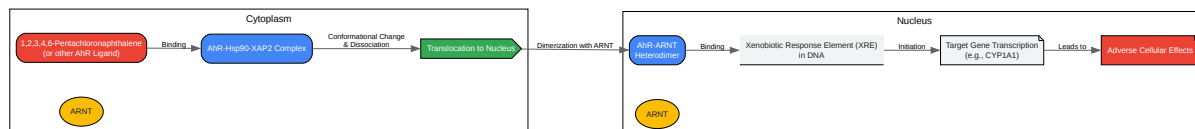
No specific genotoxicity data for **1,2,3,4,6-pentachloronaphthalene** are available. Studies on the parent compound, naphthalene, have shown mixed results in genotoxicity assays. Naphthalene has not been found to be mutagenic in bacterial assays but has induced chromosomal damage in some mammalian cell lines in vitro[3]. The genotoxic potential of its chlorinated derivatives, including **1,2,3,4,6-pentachloronaphthalene**, remains to be determined.

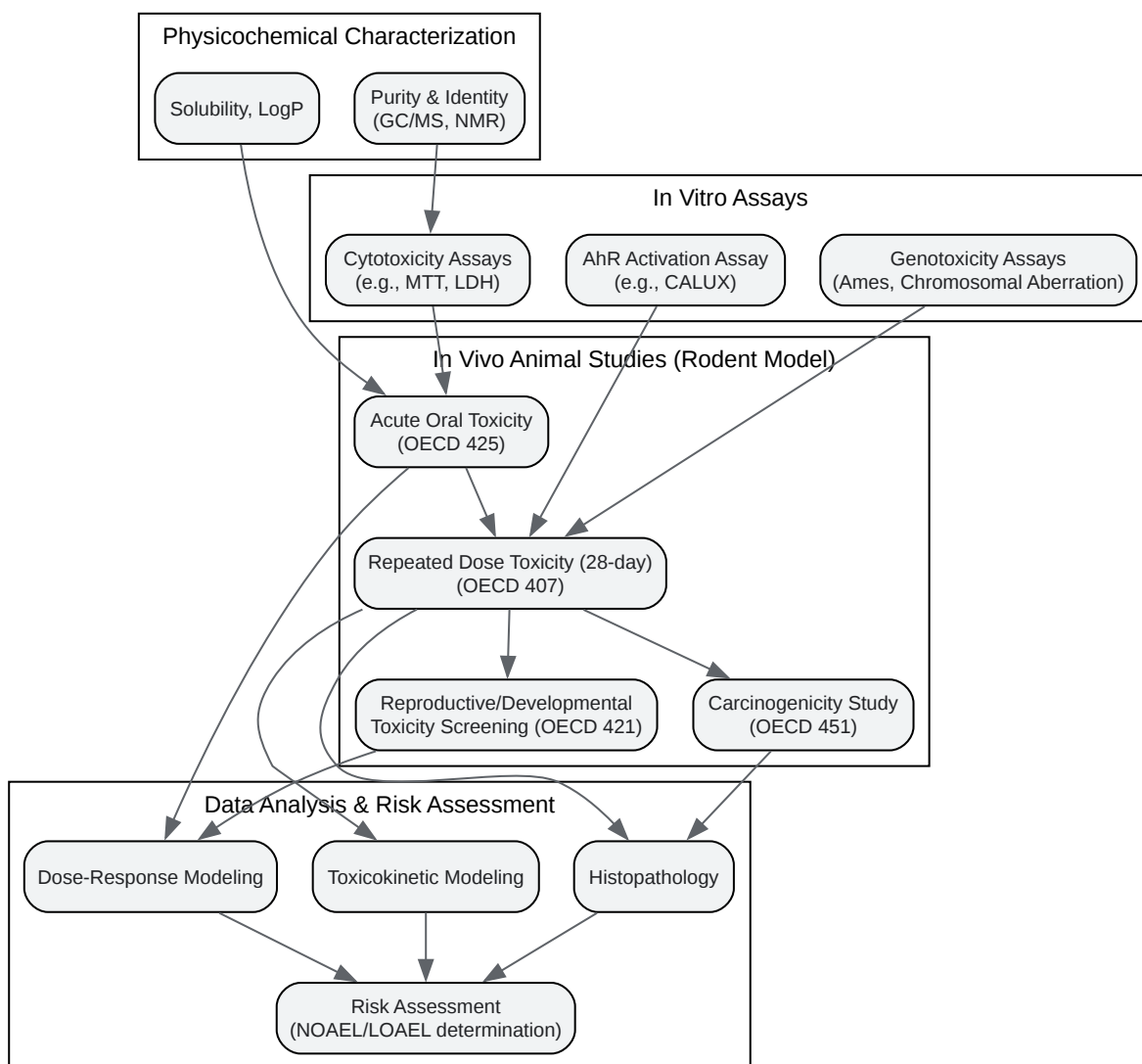
Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of **1,2,3,4,6-pentachloronaphthalene** are lacking. Other persistent organic pollutants with similar mechanisms of action, such as certain polychlorinated biphenyls (PCBs) and dioxins, are known developmental and reproductive toxicants. Animal studies with other PCNs would be needed to assess these potential effects.

Mechanism of Action

The toxic effects of many halogenated aromatic hydrocarbons, including some PCNs, are mediated through the activation of the aryl hydrocarbon receptor (AhR).





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References

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